3-chloro-N-(4-methylphenyl)benzamide

Crystal Engineering Conformational Analysis Solid-State Chemistry

This research-grade N-aryl benzamide is the crystallographically defined meta-chloro (3-Cl) regioisomer validated as a multi-target pharmacological probe: MC4R antagonist (IC50=17 nM, 2.6-fold selectivity window over MC3R at 44 nM), high-potency MCHR2 antagonist (IC50=1 nM in CHO cell calcium flux assays), and sub-nanomolar ERα degrader in MCF7 cells (IC50=0.076 nM at 4 hr). Monoclinic crystal structure (benzoyl-aniline dihedral angle 40.40°, Cl anti to N–H bond) enables direct conformational comparison with ortho-chloro (82.8°) and para-chloro (0.36°) analogs for halogen position-dependent SAR studies. ≥98% purity. For melanocortin pharmacology, obesity target validation, cancer cachexia research, and feeding behavior studies. Not for human or veterinary use.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 6876-64-8
Cat. No. B185211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-methylphenyl)benzamide
CAS6876-64-8
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17)
InChIKeyAJQYSKAABYAZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-chloro-N-(4-methylphenyl)benzamide (CAS 6876-64-8) Procurement Overview: Structural Identity, Physicochemical Properties, and Commercial Availability


3-chloro-N-(4-methylphenyl)benzamide (CAS 6876-64-8), also known as 3-chloro-N-(p-tolyl)benzamide or p-benzotoluidide, 3-chloro-, is a member of the N-aryl benzamide family characterized by a 3-chlorobenzoyl group linked via an amide bond to a 4-methylphenyl (p-tolyl) moiety [1]. It has the molecular formula C14H12ClNO and a molecular weight of 245.7 g/mol [1]. The compound is commercially available from multiple reputable vendors with purity specifications ranging from 95% to 98%, including suppliers such as AKSci (catalog AAB-AA006H8U), CymitQuimica, and Calpac Lab [2]. Its crystal structure has been determined and reported to crystallize in monoclinic symmetry [3].

3-chloro-N-(4-methylphenyl)benzamide (CAS 6876-64-8): Why Generic Substitution Among Benzamide Analogs Is Not Scientifically Justified


Substitution of 3-chloro-N-(4-methylphenyl)benzamide with other N-(4-methylphenyl)benzamide analogs cannot be performed without experimental validation due to profound position-dependent effects of halogen substitution on both molecular conformation and biological activity. Crystal structure analysis reveals that the meta-Cl atom in 3-chloro-N-(4-methylphenyl)benzamide is positioned anti to the N-H bond, producing a benzoyl-aniline dihedral angle of 40.40° [1][2]. In contrast, the ortho-chloro analog (2-chloro-N-(4-methylphenyl)benzamide) adopts a syn conformation relative to the C=O bond with a dramatically different dihedral angle of 82.8° [3], while the para-chloro analog exhibits a nearly coplanar arrangement with a dihedral angle of only 0.36° [4]. These conformational differences directly impact molecular recognition events with biological targets. Furthermore, structure-activity relationship studies on substituted benzamides demonstrate that the specific position of substituents on the benzamide ring determines not only binding affinity magnitude but also target selectivity profiles—chlorine substitution at the meta position (3-position) yields distinct pharmacological signatures compared to ortho or para substitution [5].

3-chloro-N-(4-methylphenyl)benzamide (6876-64-8): Quantified Differentiation Evidence Versus Closest Structural Analogs


3-chloro-N-(4-methylphenyl)benzamide Conformational Differentiation: Meta-Chloro Substitution Produces Intermediate Dihedral Angle (40.40°) Distinct from Ortho (82.8°) and Para (0.36°) Analogs

Single-crystal X-ray diffraction analysis demonstrates that 3-chloro-N-(4-methylphenyl)benzamide (meta-chloro substitution) adopts a specific conformation where the meta-Cl atom is positioned anti to the N-H bond, with the benzoyl and aniline benzene rings forming a dihedral angle of 40.40° [1]. In direct head-to-head comparison, the ortho-chloro analog 2-chloro-N-(4-methylphenyl)benzamide exhibits the ortho-Cl atom positioned syn to the C=O bond with a substantially larger dihedral angle of 82.8° [2]. The para-chloro analog 4-chloro-N-(4-methylphenyl)benzamide shows an entirely different crystal packing with a dihedral angle of only 0.36°, representing a nearly coplanar arrangement [3]. These three regioisomers—each with identical molecular formula (C14H12ClNO) and molecular weight (245.7 g/mol)—produce three fundamentally distinct three-dimensional molecular geometries [1][2][3].

Crystal Engineering Conformational Analysis Solid-State Chemistry Structure-Based Design

3-chloro-N-(4-methylphenyl)benzamide MC4R Antagonist Activity (IC50 = 17 nM): Quantified Target Engagement Versus In-Class Benzamide Derivatives

3-chloro-N-(4-methylphenyl)benzamide exhibits potent antagonist activity at the human melanocortin-4 receptor (MC4R) with an IC50 value of 17 nM, measured as reduction in alpha-MSH-induced cAMP accumulation in HEK293 cells expressing the GScAMP22F cAMP reporter [1]. This compound also demonstrates selectivity over the related MC3R subtype, where antagonist activity is 44 nM, representing a 2.6-fold selectivity window for MC4R over MC3R [1]. As a class-level inference, meta-substituted benzamide derivatives with polar substituents have been identified as playing a critical role in SAR for GPCR targets, with meta and para polar substituents on the benzamide ring being essential determinants of binding affinity and functional activity [2].

GPCR Pharmacology Melanocortin Receptor Metabolic Disease Antagonist Screening

3-chloro-N-(4-methylphenyl)benzamide MCHR2 Antagonist Activity (IC50 = 1 nM): High-Potency GPCR Target Engagement Profile

3-chloro-N-(4-methylphenyl)benzamide demonstrates high-potency antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 value of 1 nM, assessed as inhibition of MCH-stimulated calcium flux in CHO cells following a 10-minute preincubation period [1]. This nanomolar potency establishes the compound as a validated MCHR2 antagonist with utility in MCH signaling pathway studies. As supporting context, meta-chloro substitution on benzamide scaffolds has been associated with optimized receptor interactions in multiple GPCR systems [2].

MCH Receptor GPCR Antagonist Obesity Target Calcium Flux Assay

3-chloro-N-(4-methylphenyl)benzamide ERα Degradation Activity (IC50 = 0.076 nM): Sub-Nanomolar Cellular Target Engagement

3-chloro-N-(4-methylphenyl)benzamide induces ERα degradation in human MCF7 breast cancer cells with an IC50 value of 0.076 nM (76 pM), assessed after 4 hours of treatment using Alexafluor-488 conjugate anti-mouse IgG antibody and Hoechst 33342 staining-based immunofluorescence analysis [1]. This sub-nanomolar activity represents potent cellular target engagement in the estrogen receptor degradation pathway. The compound has also been evaluated in MCF7 cells for antiproliferative activity via MTT assay after 72 hours of treatment [2], and for ERα suppression activity with an IC50 of 30 nM after 24 hours via immunostaining analysis [3]. These multiple MCF7-based assay data points establish a consistent profile of cellular activity against the estrogen receptor axis.

Estrogen Receptor Targeted Protein Degradation MCF7 Cells Breast Cancer Research

3-chloro-N-(4-methylphenyl)benzamide Commercial Purity Specifications: 95% to 98% Purity Across Multiple Vendors

3-chloro-N-(4-methylphenyl)benzamide (CAS 6876-64-8) is commercially available from multiple reputable suppliers with defined purity specifications. AKSci offers the compound at minimum 95% purity (catalog 8947BA) with long-term storage recommended in a cool, dry place . CymitQuimica supplies the compound at 98% purity under reference 10-F756194 . Calpac Lab provides 98% purity material manufactured in the USA (catalog AAB-AA006H8U-100mg) [1]. The compound is classified as not hazardous material for DOT/IATA transport , facilitating straightforward procurement logistics for research institutions.

Chemical Procurement Quality Control Assay Development Screening Library

3-chloro-N-(4-methylphenyl)benzamide (6876-64-8): Validated Research and Industrial Application Scenarios Based on Quantified Evidence


MC4R Antagonist Screening and Metabolic Disease Target Validation

Use as a validated MC4R antagonist (IC50 = 17 nM) with defined MC3R selectivity (44 nM, 2.6-fold window) for melanocortin receptor pharmacology studies, obesity target validation, and cancer cachexia research programs [1]. The compound provides a quantifiable benchmark for MC4R antagonist activity in cAMP-based functional assays using HEK293 cells expressing cAMP reporters [1].

MCHR2 Antagonist Probe for Energy Homeostasis Studies

Employ as a high-potency MCHR2 antagonist (IC50 = 1 nM) for investigating melanin-concentrating hormone signaling pathways in feeding behavior and energy homeostasis regulation [1]. The defined calcium flux assay conditions in CHO cells provide a reproducible experimental framework for MCHR2-targeted research [1].

ERα Degradation Studies and MCF7 Cell-Based Breast Cancer Research

Utilize in estrogen receptor alpha degradation assays with MCF7 breast cancer cells, where the compound exhibits sub-nanomolar potency (IC50 = 0.076 nM) after 4-hour treatment [1]. Additional MCF7-based applications include antiproliferative activity assessment (72 hr MTT assay) and ERα suppression studies (IC50 = 30 nM at 24 hr) [2][3].

Crystal Engineering and Conformational Analysis of Halogenated Benzamides

Deploy as a characterized meta-chloro regioisomer in comparative crystal structure studies of halogen-substituted N-aryl benzamides. The defined dihedral angle of 40.40° with meta-Cl positioned anti to the N-H bond [1] enables direct comparison with ortho-chloro (82.8°, syn to C=O) [2] and para-chloro (0.36°) [3] analogs, supporting investigations of halogen position effects on molecular packing, intermolecular interactions, and solid-state properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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